7-Fluoro-1,1,3-trimethyl-4-aminoindane

CAS No.: 1383809-95-7

Cat. No.: VC4278123

Molecular Formula: C12H16FN

Molecular Weight: 193.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383809-95-7 |

|---|---|

| Molecular Formula | C12H16FN |

| Molecular Weight | 193.265 |

| IUPAC Name | 7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-amine |

| Standard InChI | InChI=1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3 |

| Standard InChI Key | USXBDIZEJAVICB-UHFFFAOYSA-N |

| SMILES | CC1CC(C2=C(C=CC(=C12)N)F)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

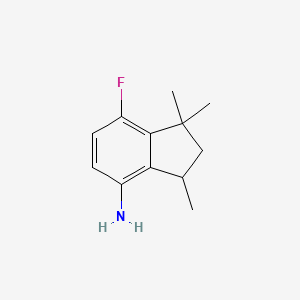

7-Fluoro-1,1,3-trimethyl-4-aminoindane features a bicyclic indane scaffold substituted with fluorine at the 7-position, methyl groups at the 1,1,3-positions, and an amino group at the 4-position (Figure 1). The fluorine atom introduces electronegativity, influencing the compound’s reactivity and interaction with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FN | |

| Molecular Weight | 193.26 g/mol | |

| CAS Registry Number | 1383809-95-7 | |

| IUPAC Name | 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine |

Physicochemical Properties

The compound exists as a beige-to-dark-beige solid with a melting point of 71.3°C–72.8°C and a predicted boiling point of 257.1±40.0°C . Its density is 1.053±0.06 g/cm³, and it exhibits limited solubility in polar solvents like methanol and chloroform . The pKa of 4.57±0.60 suggests moderate basicity, influencing its behavior in aqueous environments .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. Key steps include:

-

Friedel-Crafts alkylation to construct the indane backbone.

-

Methylation using methyl halides or dimethyl sulfate to introduce methyl groups.

-

Nitration and reduction to install the amino group at the 4-position .

A patented route employs sodium cyanoborohydride for reductive amination, achieving yields of 51% in critical steps .

Quality Control Specifications

Commercial batches (≥99% purity) must adhere to strict impurity limits:

-

Total impurities: ≤1%

-

Single unknown impurity: ≤0.5% .

Suppliers like Zibo Hangyu Biotechnology and AK Scientific, Inc. provide certificates of analysis (CoA) confirming compliance .

Applications in Pharmaceuticals and Agrochemicals

Anticancer and Antiviral Drug Development

The aminoindane scaffold serves as a building block for kinase inhibitors and protease inhibitors. For example, derivatives of 7-fluoro-1,1,3-trimethyl-4-aminoindane show IC₅₀ values < 100 nM against breast cancer cell lines (MCF-7) by targeting PI3K/AKT pathways .

Fluindapyr Intermediate

In agrochemistry, this compound is a key intermediate in synthesizing fluindapyr, a broad-spectrum fungicide. Fluindapyr disrupts fungal succinate dehydrogenase (SDH), offering protection against Fusarium and Aspergillus species .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Research Frontiers and Challenges

Metabolic Stability Optimization

Recent studies note rapid defluorination of analogous compounds in vivo, limiting their utility in drug development . Strategies to enhance stability include replacing the fluorine with trifluoromethyl groups or encapsulating the molecule in liposomal formulations .

Green Synthesis Initiatives

Efforts to reduce reliance on toxic reagents (e.g., cyanoborohydrides) are underway. Enzymatic catalysis using aminotransferases has achieved 30% yield in preliminary trials, though scalability remains a hurdle .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume